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Compound of Interest

Compound Name: 2,8-Dichloroquinoline

Cat. No.: B1298113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-
dichloroquinoline, a key intermediate in various synthetic applications. Due to the limited
availability of published experimental spectra, this document presents a combination of
available data, predicted spectroscopic values based on analogous compounds, and detailed
experimental protocols for acquiring such data.

Molecular Structure and Properties

2,8-dichloroquinoline possesses the following fundamental properties:

Property Value Reference
Molecular Formula CoHsCI2N [1][2]
Molecular Weight 198.05 g/mol [1][2]

Exact Mass 196.9799046 Da [1]

CAS Number 4470-83-1 [1][2]
IUPAC Name 2,8-dichloroquinoline [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise experimental NMR data for 2,8-dichloroquinoline is not readily available in public
databases. However, based on the analysis of related quinoline derivatives, a predicted
spectroscopic profile can be outlined.

Predicted *H NMR Data (CDCIs)

The proton NMR spectrum is expected to show signals corresponding to the five aromatic
protons on the quinoline ring. The electron-withdrawing effects of the chlorine atoms and the
nitrogen heteroatom will significantly influence the chemical shifts.

ST Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-3 73-75 d J=8.5

H-4 8.0-8.2 d J=85

H-5 7.7-79 d J=8.0

H-6 74-7.6 t J=75

H-7 76-7.8 d J=70

Predicted **C NMR Data (CDCIs)

The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the
quinoline ring. The positions of the chlorine substituents will cause a downfield shift for the
carbons they are attached to (C-2 and C-8).
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Carbon Predicted Chemical Shift (8, ppm)
C-2 150 - 152
C-3 123 -125
C-4 136 - 138
C-4a 127 - 129
C-5 128 - 130
C-6 126 - 128
C-7 130 - 132
C-8 145 - 147
C-8a 147 - 149

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum of 2,8-dichloroquinoline has been
recorded.[1][3] While the full spectrum with peak intensities is not publicly available, the
characteristic absorption bands can be predicted based on its molecular structure.

Wavenumber (cm—?) Vibration Mode Functional Group
3100 - 3000 C-H stretch Aromatic

1600 - 1585 C=C stretch Aromatic ring

1500 - 1400 C=C stretch Aromatic ring

850 - 750 C-Cl stretch Aryl halide

850 - 700 C-H bend (out-of-plane) Aromatic

Mass Spectrometry (MS)

The mass spectrum of 2,8-dichloroquinoline is expected to show a prominent molecular ion
peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2,
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M+4) will be observed for the molecular ion and chlorine-containing fragments.

mlz lon Comments

Molecular ion peak with
197/199/201 [M]*+ characteristic isotopic pattern
for two chlorine atoms.

162/164 [M-CI]* Loss of a chlorine atom.
127 [M-2CI]* Loss of both chlorine atoms.
101 [CeHsN]*+ Further fragmentation.

Detailed Experimental Protocols
NMR Spectroscopy

A general protocol for obtaining NMR spectra of quinoline derivatives is as follows:
e Sample Preparation:

o Dissolve approximately 10-20 mg of 2,8-dichloroquinoline in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
e 1H NMR Acquisition:
o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-
32 scans.

e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence.

o A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5
seconds) are typically required due to the low natural abundance of 13C.
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» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Phase the spectrum and perform baseline correction.

o Reference the chemical shifts to the TMS signal.

IR Spectroscopy

For a solid sample like 2,8-dichloroquinoline, the Attenuated Total Reflectance (ATR) or thin

solid film method is suitable.

» ATR Method:
o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.
o Record the spectrum, typically over a range of 4000-400 cm~1.

e Thin Solid Film Method:

o Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or
acetone).

o Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.

o Place the salt plate in the spectrometer and acquire the spectrum.

Mass Spectrometry

Electron lonization (El) or Electrospray lonization (ESI) are common techniques for the analysis
of heterocyclic compounds.

e Sample Introduction:
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o For EI-MS, the sample can be introduced via a direct insertion probe or a gas
chromatograph (GC).

o For ESI-MS, the sample is typically dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and infused directly or introduced via liquid chromatography (LC).

e lonization:
o In El, a high-energy electron beam (typically 70 eV) is used to ionize the sample.

o In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged
droplets.

e Mass Analysis:

o The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

e Detection:
o The abundance of each ion is measured to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2,8-dichloroquinoline.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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